molecular formula C13H26N2 B5770128 1-cycloheptyl-4-ethylpiperazine

1-cycloheptyl-4-ethylpiperazine

Cat. No.: B5770128
M. Wt: 210.36 g/mol
InChI Key: QSVRWBLHMHCJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cycloheptyl-4-ethylpiperazine is a piperazine derivative characterized by a cycloheptyl group attached to the 1-position and an ethyl group at the 4-position of the piperazine ring.

Properties

IUPAC Name

1-cycloheptyl-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-2-14-9-11-15(12-10-14)13-7-5-3-4-6-8-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVRWBLHMHCJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cycloheptyl-4-ethylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection and selective intramolecular cyclization . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-Cycloheptyl-4-ethylpiperazine undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Cycloheptyl-4-ethylpiperazine has a broad range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic effects in treating various diseases.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Piperazines

MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)
  • Structure : Cyclohexyl (1-position) and diphenylethyl (4-position).
  • Pharmacology : MT-45 exhibits potent analgesic activity, acting as a synthetic opioid receptor agonist. Its enantiomers show varying potency, with the (R,R)-isomer being more active .
  • Key Differences: The target compound replaces MT-45’s diphenylethyl group with a smaller ethyl substituent, likely reducing receptor binding complexity. Cycloheptyl (7-membered ring) vs.
1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine (CAS 1631-16-9)
  • Structure : Ethylpiperidinyl (1-position) and 2-methylpropyl (4-position).
  • Key Differences :
    • The piperidine ring in this compound introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity compared to the target’s cycloheptyl group.
    • The 2-methylpropyl substituent is bulkier than the target’s ethyl group, possibly reducing CNS penetration .

Ethyl-Substituted Piperazines

1-Ethyl-4-[2-(piperidin-4-yl)ethyl]piperazine
  • Structure : Ethyl (1-position) and piperidinylethyl (4-position).
  • Key Differences :
    • The 4-position substituent includes a piperidine ring, increasing molecular weight (225.37 g/mol) and basicity compared to the target’s simpler ethyl group.
    • The absence of a cycloalkyl group may reduce lipid solubility, affecting bioavailability .

Aromatic-Substituted Piperazines

1-Benzylpiperazine (BZP)
  • Structure : Benzyl (1-position).
  • Pharmacology : BZP acts as a stimulant, modulating serotonin and dopamine receptors.
  • Key Differences :
    • Aromatic benzyl vs. aliphatic cycloheptyl: BZP’s planar structure facilitates π-π interactions with receptors, whereas the target’s cycloheptyl may favor hydrophobic binding pockets .
1-(3-Chlorophenyl)piperazine (3-CPP)
  • Structure : 3-Chlorophenyl (1-position).
  • Pharmacology : 3-CPP exhibits affinity for 5-HT1A/2A receptors, used in antidepressant research.
  • Key Differences :
    • The chloro-substituted aromatic ring enables halogen bonding, absent in the target’s aliphatic substituents .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound 1-Substituent 4-Substituent Molecular Weight (g/mol) logP (Predicted) Key Pharmacological Activity
1-Cycloheptyl-4-ethylpiperazine Cycloheptyl Ethyl ~238.4* ~3.5* Not reported (Inferred CNS modulation)
MT-45 Cyclohexyl 1,2-Diphenylethyl 364.50 5.2 Analgesic (Opioid agonist)
1-Benzylpiperazine (BZP) Benzyl H 176.26 2.1 Stimulant
1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine Ethylpiperidinyl 2-Methylpropyl 281.47 3.8 Not reported

*Estimated based on structural analogs.

Table 2: Substituent Effects on Bioactivity

Substituent Type Example Compound Impact on Properties
Cycloalkyl MT-45 Increased lipophilicity and metabolic stability; cycloheptyl may prolong half-life.
Aromatic BZP Enhanced receptor binding via π-π interactions; faster clearance due to polarity.
Ethyl Target compound Moderate lipophilicity; potential for balanced CNS penetration.
Piperidine-containing 1-Ethyl-4-[2-(piperidin-4-yl)ethyl]piperazine Increased basicity and hydrogen bonding; possible reduced blood-brain barrier penetration.

Research Findings and Implications

  • MT-45 : Demonstrated enantiomer-dependent analgesic activity, with the (R,R)-isomer showing superior efficacy . The target compound’s lack of a diphenylethyl group may reduce opioid receptor affinity but improve selectivity for other targets.
  • Aromatic vs. Aliphatic Substituents: Aromatic piperazines (e.g., BZP, 3-CPP) exhibit distinct receptor profiles compared to aliphatic derivatives, suggesting the target compound may favor non-serotonergic pathways .
  • Synthetic Accessibility : Reductive amination and coupling reactions (e.g., NaBH3CN-mediated methods) are viable for synthesizing ethyl- and cycloalkyl-substituted piperazines, as seen in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.